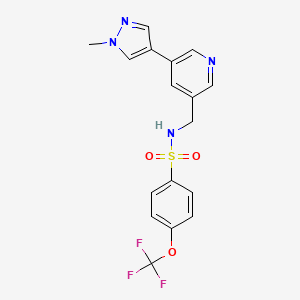
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structural framework characterized by:
- Molecular Formula : C18H17F3N4O2S
- Molecular Weight : 408.41 g/mol
- Key Functional Groups :
- Pyrazole ring
- Pyridine ring
- Benzene sulfonamide moiety
- Trifluoromethoxy group
This combination of functional groups suggests diverse biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit the following actions:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain kinases or enzymes, modulating signaling pathways crucial for cell proliferation and survival.
- Anticancer Activity : Similar compounds have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The sulfonamide moiety is associated with anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 | |
| Compound B | A549 (Lung Cancer) | 26 | |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of COX enzymes:
| Activity Type | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Inhibits prostaglandin synthesis | |
| Analgesic Effect | Reduces pain through anti-inflammatory pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Pyrazole Derivatives : Research highlighted that pyrazole derivatives exhibited significant anticancer activity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Inhibition Studies : Investigations into similar sulfonamide compounds revealed their effectiveness as COX inhibitors, suggesting a pathway for anti-inflammatory applications.
- Structure-Activity Relationship (SAR) : Analysis of structural features indicates that modifications to the pyrazole and pyridine rings can enhance potency and selectivity for specific targets.
Propiedades
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24-11-14(10-22-24)13-6-12(7-21-9-13)8-23-28(25,26)16-4-2-15(3-5-16)27-17(18,19)20/h2-7,9-11,23H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBALBEZGOHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













